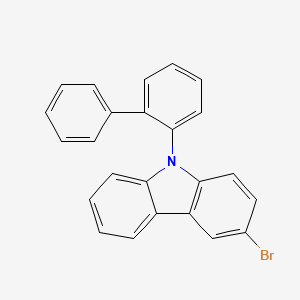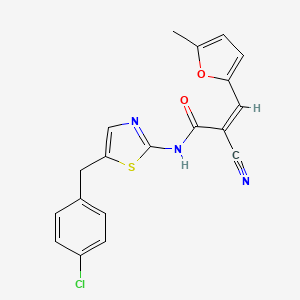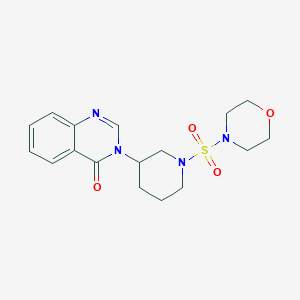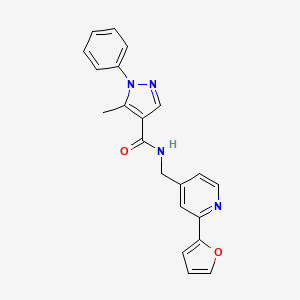
1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that have been studied for their potential in various fields of chemistry and pharmacology, due to their unique molecular structures and properties. While direct studies on this exact compound are scarce, research on similar compounds provides valuable insights into its potential characteristics and applications. The research focuses on synthesis methods, molecular structure analysis, and properties to explore its utilities further.
Synthesis Analysis
The synthesis of related piperidine oxalate compounds often involves multi-step chemical reactions, starting from basic piperidine structures and incorporating various functional groups through reactions such as reductive alkylation, Michael addition, and condensation processes. For instance, a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized through a reaction involving oxime and chloromethylpyridine, showcasing the complexity and precision required in synthesizing such compounds (Xue Si-jia, 2011).
Molecular Structure Analysis
Molecular structure analysis, often determined through techniques like X-ray crystallography, reveals the geometric conformation and bonding patterns within these compounds. For example, analysis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate demonstrated the molecule's Z conformation and provided insights into its stereochemistry and molecular interactions (Ajay Kumar Kariyappa et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of piperidine oxalate derivatives often involves interactions with nucleophiles and electrophiles, influenced by the presence of fluorine and methoxy groups. These functional groups can significantly affect the compound's reactivity, enabling selective synthesis processes and modifications. Research on similar compounds, such as the synthesis of 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one, highlights the strategic use of reactants and conditions to achieve desired chemical structures (Y. Duan-zhi, 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Compounds with similar structures, such as various piperidine derivatives and benzyl-piperidin-4-ones, have been synthesized and analyzed for their crystal structures and bioactivity. These studies highlight the importance of the piperidine core and substituted benzyl groups in developing compounds with potential bioactivity (Xue Si-jia, 2011).
Biological Evaluation and Potential Therapeutic Applications
- Analogous compounds have been evaluated for their biological activities, including their potential as inhibitors or modulators in various biological pathways. For example, piperidine derivatives have been explored for their inhibitory activities towards fungi, showcasing the bioactivity potential of these structures in antifungal applications (P. Lagisetty, D. Powell, V. Awasthi, 2009).
Chemical and Physical Properties Investigation
- Research on similar compounds has also focused on understanding their chemical and physical properties, including their oxidation behavior and structural conformations. This fundamental knowledge supports the design and synthesis of new compounds with desired properties and activities (C. Kim, P. F. Misco, 1985).
Potential for Material Science and Engineering Applications
- The synthesis and evaluation of piperidine derivatives have also been explored for applications beyond biomedicine, such as in material science and engineering, demonstrating the versatility of this chemical scaffold in various scientific research applications (S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, 2016).
Eigenschaften
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F2NO3.C2H2O4/c1-26-19-9-18(10-20(12-19)27-2)15-28-14-16-5-7-25(8-6-16)13-17-3-4-21(23)22(24)11-17;3-1(4)2(5)6/h3-4,9-12,16H,5-8,13-15H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTESJNJUDSGLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CC(=C(C=C3)F)F)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)

![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)
![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2488220.png)

![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2488225.png)




